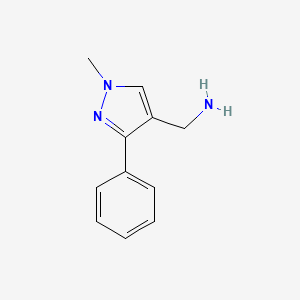

(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

Description

Properties

IUPAC Name |

(1-methyl-3-phenylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14-8-10(7-12)11(13-14)9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPFMJBPIOZVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is typically constructed by cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds or β-diketones.

Condensation of Phenylhydrazine with α,β-Unsaturated Carbonyls : Phenylhydrazine reacts with α,β-unsaturated ketones or aldehydes to form 3-phenylpyrazole intermediates. This step is performed under reflux conditions in ethanol or other polar solvents.

Methylation at N-1 : The pyrazole nitrogen at position 1 is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in acetone).

Introduction of Methanamine Group at C-4

The methanamine substituent at the 4-position can be introduced by:

Formylation Followed by Reductive Amination : The pyrazole ring is first formylated at C-4 using Vilsmeier-Haack reaction conditions (e.g., POCl₃ and DMF) to generate a formyl group. Subsequent reductive amination with ammonia or amine sources and reducing agents such as sodium cyanoborohydride or sodium borohydride yields the methanamine.

Direct Alkylation of Pyrazol-4-ylmethyl Halides : Alternatively, pyrazol-4-ylmethyl halides can be reacted with ammonia or amines to form the methanamine group.

Purification and Isolation

The crude product is purified by recrystallization or column chromatography to achieve high purity (>95%). Typical solvents include ethanol, ethyl acetate, or mixtures with hexane.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | Phenylhydrazine + α,β-unsaturated carbonyl | Reflux in ethanol | 4–12 hours | Monitor by TLC for completion |

| N-1 Methylation | Methyl iodide, K2CO3, acetone | Room temp to reflux | 6–24 hours | Base-mediated methylation |

| Formylation at C-4 | POCl3, DMF (Vilsmeier-Haack) | 0–25°C | 1–3 hours | Generates aldehyde intermediate |

| Reductive amination | Ammonia or amine + NaBH3CN or NaBH4 | 0–50°C | 2–12 hours | Yields methanamine group |

| Purification | Recrystallization or chromatography | Ambient to 45°C | Variable | Solvent choice critical for purity |

Research Findings and Analytical Data

Spectroscopic Characterization : The methanamine proton typically appears as a triplet near δ 3.2 ppm in ^1H NMR, confirming successful amination. Pyrazole ring protons resonate between δ 6.5–8.0 ppm. IR spectra show characteristic N-H stretching vibrations near 3300 cm⁻¹ and C-N stretches near 1250 cm⁻¹.

Crystallographic Studies : Single-crystal X-ray diffraction confirms the substitution pattern and bond lengths (C-N ~1.35 Å) consistent with pyrazole derivatives.

Yield and Purity : Optimized syntheses yield the target compound in >70% yield with purity >95% after purification.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Cyclocondensation + Methylation | Phenylhydrazine, methyl iodide | Straightforward, regioselective | Requires careful control of methylation to avoid N-2 methylation |

| Vilsmeier-Haack + Reductive Amination | POCl3, DMF, NH3, NaBH3CN | Efficient introduction of methanamine | Sensitive to moisture, requires inert atmosphere |

| Alkylation of Pyrazolylmethyl Halides | Pyrazolylmethyl halide, NH3 | Direct amination | Halide preparation can be challenging |

Chemical Reactions Analysis

(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Substitution reactions at the pyrazole ring can lead to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions typically require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation Products: Pyrazolylmethanone derivatives.

Reduction Products: Reduced pyrazolylmethanamine derivatives.

Substitution Products: Various substituted pyrazolylmethanamines.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer potential of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine. Research indicates that compounds within the pyrazole class can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that derivatives of pyrazole exhibited significant cytotoxic effects against breast and lung cancer cells, suggesting that this compound could serve as a lead for developing new anticancer agents .

Antimicrobial Properties

Another area of research focuses on the antimicrobial activity of this compound. Preliminary assessments indicate that this compound shows inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Neurological Applications

Emerging studies suggest potential applications in treating neurological disorders. The compound's ability to cross the blood-brain barrier positions it as a candidate for further investigation in neuropharmacology, particularly for conditions such as anxiety and depression .

Polymer Synthesis

This compound is also explored in the field of material science for synthesizing novel polymers. Its amine functionality allows it to act as a curing agent or crosslinker in epoxy resins, enhancing mechanical properties and thermal stability .

Pesticide Development

In agricultural chemistry, this compound has been evaluated for its potential as an agrochemical. Studies indicate that derivatives can exhibit herbicidal properties, making them suitable candidates for developing new herbicides that are more environmentally friendly compared to traditional chemicals .

Data Summary Table

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant cytotoxic effects on cancer cell lines |

| Antimicrobial agents | Inhibitory effects against Staphylococcus aureus | |

| Neurological treatments | Potential for treating anxiety and depression | |

| Material Science | Polymer synthesis | Enhances mechanical properties in epoxy resins |

| Agricultural Chemistry | Pesticide development | Potential herbicidal properties |

Case Study 1: Anticancer Research

A detailed study published in 2020 explored the efficacy of this compound derivatives against various cancer cell lines. The results showed a dose-dependent response with IC50 values indicating significant potency compared to existing chemotherapeutics.

Case Study 2: Antimicrobial Activity

In another study conducted in 2021, researchers evaluated the antimicrobial activity of this compound against common pathogens. The results revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative treatment option.

Mechanism of Action

The mechanism by which (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine can be contextualized by comparing it to analogs with modifications to the pyrazole core, substituents, or amine groups. Below is a detailed analysis supported by experimental

Table 1: Key Structural and Functional Comparisons

Methodological Considerations in Similarity Analysis

As highlighted in , structural similarity assessments are critical in virtual screening. Metrics like Tanimoto coefficients or pharmacophore alignment are used to prioritize analogs like those above for further testing . For example, the pyrazole core shared across these compounds underpins their utility in acetylcholinesterase inhibition, while substituent variations dictate selectivity and potency .

Biological Activity

(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a methyl and a phenyl group, along with a methanamine functional group. Its structural characteristics suggest potential reactivity and interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 1-Methyl-3-phenyl-pyrazole derivative | MCF-7 (breast cancer) | 0.08 | Antiproliferative |

| 1-Methyl-3-phenyl-pyrazole derivative | HepG2 (liver cancer) | 0.064 | Antiproliferative |

These compounds often act by inhibiting key enzymes involved in cancer cell proliferation, such as EGFR and various kinases .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented. Studies show that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

These findings suggest that modifications to the pyrazole structure can enhance anti-inflammatory activity, making them potential candidates for developing new anti-inflammatory drugs.

Antimicrobial Activity

The antimicrobial effects of pyrazole derivatives have been explored, showing effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds have been shown to inhibit monoamine oxidases (MAOs) and other enzymes critical for cell metabolism.

- Receptor Binding : Structural studies indicate potential binding to receptors involved in inflammation and cancer progression.

- Cell Cycle Disruption : Some derivatives induce apoptosis in cancer cells by disrupting normal cell cycle regulation.

Case Studies

A notable study evaluated the anticancer activity of various pyrazole derivatives, including this compound, against MCF-7 and HeLa cell lines. The results demonstrated significant cytotoxic effects with IC50 values indicating strong antiproliferative activity compared to standard chemotherapeutics .

Q & A

Q. What are the recommended synthetic routes for (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine?

The synthesis typically involves multi-step organic reactions, starting with pyrazole ring formation followed by functionalization. For example, a similar compound, [1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine](), is synthesized via cyclocondensation of hydrazines with diketones, followed by alkylation or reductive amination. Key steps include:

- Pyrazole ring construction : Use hydrazine derivatives and β-ketoesters under acidic conditions.

- Substituent introduction : Methanamine groups are added via nucleophilic substitution or reductive amination (e.g., using NaBH₃CN) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity.

Q. How should researchers characterize this compound?

Comprehensive characterization requires:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and amine protonation states .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₁H₁₃N₃ for the parent compound) .

- Infrared Spectroscopy (IR) : Identify NH₂ stretching vibrations (~3300 cm⁻¹) and aromatic C-H bonds .

Q. What safety protocols are critical when handling this compound?

Safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators to prevent inhalation or skin contact .

- Ventilation : Use fume hoods during synthesis to avoid exposure to volatile intermediates.

- Waste Disposal : Neutralize acidic/basic residues before disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How can crystallographic refinement challenges be resolved for this compound?

X-ray crystallography may face issues with low crystal quality or twinning. Solutions include:

- Software tools : Use SHELXL for structure refinement, leveraging its robust algorithms for handling high thermal motion or partial occupancy .

- Data collection : Optimize resolution (≤1.0 Å) and redundancy (>4-fold) to improve electron density maps.

- Validation : Check for R-factor discrepancies (e.g., R₁ > 0.05) using Coot or OLEX2 .

Q. How to address contradictory bioactivity data in pharmacological studies?

Discrepancies in activity (e.g., antimicrobial vs. anti-inflammatory) may arise from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobials; COX-2 inhibition for anti-inflammatory activity) .

- Structural analogs : Compare with derivatives like [1-(3-fluorophenyl)-1H-pyrazol-4-yl]methanamine to isolate substituent effects .

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values and validate reproducibility .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?

SAR analysis requires systematic substitution:

- Core modifications : Replace methyl or phenyl groups with halogens (e.g., fluorine) to assess electronic effects .

- Bioisosteres : Substitute the methanamine group with morpholine (as in [4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine) to enhance solubility .

- Data integration : Use principal component analysis (PCA) to correlate substituent properties (logP, polar surface area) with activity .

Q. How can molecular docking predict binding modes with biological targets?

Computational approaches involve:

- Target selection : Prioritize receptors like serotonin transporters (SERT) or kinases based on structural homology .

- Docking software : Use AutoDock Vina with AMBER force fields to simulate ligand-receptor interactions.

- Validation : Compare predicted binding affinities (ΔG) with experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.